3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C10H4BrClF3NO . It’s a part of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines are important in the field of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethoxylated compounds, like our compound of interest, is a substantial challenge. A practical method involves nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method demonstrates broad scope and good functional group compatibility .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with bromo, chloro, and trifluoromethoxy substituents . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.Scientific Research Applications
Synthesis and Chemical Properties
3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline is involved in various synthesis and chemical property studies. For instance, the synthesis of 4-(trifluoromethyl)quinoline derivatives through condensation and cyclization of trifluoroacetoacetate with anilines, followed by phosphoryl tribromide heating, illustrates the compound's role in generating quinoline derivatives with potential for further functionalization (Lefebvre, Marull, & Schlosser, 2003). Additionally, the conversion of haloquinolines into various functionalized quinolines via bromine–magnesium exchange demonstrates the utility of such compounds in organic synthesis, showcasing their importance in the preparation of organomagnesium derivatives for reaction with electrophiles (Dumouchel, Mongin, Trécourt, & Quéguiner, 2003).
Corrosion Inhibition
Research on the effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by quinoline derivatives highlights the compound's potential application in protecting metals against corrosion. This study found that quinoline derivatives act as effective anodic-type inhibitors, with the adsorption of these compounds on mild steel surfaces following the Langmuir adsorption isotherm equation, indicating the formation of a protective layer on the metal surface (Tazouti et al., 2021).
Antimicrobial and Antimalarial Agents
The design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents showcase the bioactivity of quinoline derivatives. These compounds, synthesized from intermediates including bromo-chloro-quinolinyl derivatives, were tested for their antimicrobial activity against various microorganisms and their antimalarial activity towards Plasmodium falciparum, highlighting the potential therapeutic applications of such compounds (Parthasaradhi et al., 2015).
Future Directions
The future directions for “3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline” would depend on its potential applications. Given the importance of trifluoromethoxylated compounds in pharmaceuticals and agrochemicals , there could be interest in developing new synthetic methods, studying its biological activity, and exploring its potential uses.
Properties
IUPAC Name |
3-bromo-4-chloro-8-(trifluoromethoxy)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3NO/c11-6-4-16-9-5(8(6)12)2-1-3-7(9)17-10(13,14)15/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMYTWBYFSXSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671190 |
Source
|
Record name | 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204812-16-7 |
Source
|
Record name | 3-Bromo-4-chloro-8-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.